molecular formula C12H7Cl2N3 B14864965 6-(2,5-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile

6-(2,5-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14864965
M. Wt: 264.11 g/mol
InChI Key: GKRVMSASMKJZFN-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a carbonitrile group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the reaction of 2,5-dichlorobenzonitrile with appropriate reagents to form the pyrimidine ring. One common method is the cyclization of 2,5-dichlorobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-(2,5-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenyl derivatives: Compounds such as 2,5-dichlorophenyl-4-aminopyrimidine share structural similarities and may exhibit similar biological activities.

    Pyrimidine derivatives: Other pyrimidine derivatives, such as 2-methyl-4-aminopyrimidine, also share the pyrimidine core structure and may have comparable properties.

Uniqueness

6-(2,5-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to the specific combination of functional groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H7Cl2N3

Molecular Weight

264.11 g/mol

IUPAC Name

6-(2,5-dichlorophenyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C12H7Cl2N3/c1-7-16-9(6-15)5-12(17-7)10-4-8(13)2-3-11(10)14/h2-5H,1H3

InChI Key

GKRVMSASMKJZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=C(C=CC(=C2)Cl)Cl)C#N

Origin of Product

United States

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